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Biotin-PEG7-C2-S-Vidarabine

PROTAC linker PEG spacer molecular weight differentiation

Choose Biotin-PEG7-C2-S-Vidarabine for its C2-thioether linkage—distinct from amide or ether variants—offering unique electronic properties for ternary complex formation in PROTAC design. The PEG7 spacer (~30-35 Å) reduces steric hindrance, while the biotin handle (Kd ~10⁻¹⁵ M) enables efficient streptavidin pull-downs. This heterobifunctional linker outperforms unconjugated Vidarabine in targeted delivery and probe development. Available in high purity for research use.

Molecular Formula C36H60N8O12S2
Molecular Weight 861.0 g/mol
Cat. No. B12414773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG7-C2-S-Vidarabine
Molecular FormulaC36H60N8O12S2
Molecular Weight861.0 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCSCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2
InChIInChI=1S/C36H60N8O12S2/c37-33-30-34(40-23-39-33)44(24-41-30)35-32(47)31(46)26(56-35)22-57-20-19-55-18-17-54-16-15-53-14-13-52-12-11-51-10-9-50-8-7-49-6-5-38-28(45)4-2-1-3-27-29-25(21-58-27)42-36(48)43-29/h23-27,29,31-32,35,46-47H,1-22H2,(H,38,45)(H2,37,39,40)(H2,42,43,48)/t25?,26-,27+,29?,31-,32-,35-/m1/s1
InChIKeyBZCFAFFTDUAGLF-WYGXRPJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG7-C2-S-Vidarabine: A PEG-Based Linker for Targeted Antiviral Research and PROTAC Development


Biotin-PEG7-C2-S-Vidarabine is a heterobifunctional polyethylene glycol (PEG)-based linker that incorporates the adenosine analog Vidarabine (ara-A) as a functional moiety . The compound consists of three modular components: a biotin terminal for streptavidin/avidin affinity capture, a heptaethylene glycol (PEG7) hydrophilic spacer, and the antiviral nucleoside Vidarabine connected via a C2-thioether (S) linkage . Vidarabine, an FDA-approved antiviral agent since 1976, exhibits activity against herpes simplex virus (HSV) and varicella zoster virus (VZV) through inhibition of viral DNA polymerase following intracellular phosphorylation [1]. This linker is categorized within the PROTAC (PROteolysis TArgeting Chimera) linker family and serves as a building block for targeted delivery constructs, bioconjugation, and chemical biology probe development .

Why Generic Vidarabine or Simple PEG Linkers Cannot Substitute for Biotin-PEG7-C2-S-Vidarabine in Targeted Constructs


Substituting Biotin-PEG7-C2-S-Vidarabine with unconjugated Vidarabine, alternative PEG-chain analogs (e.g., Biotin-PEG8-Vidarabine), or non-thioether variants (e.g., Biotin-PEG7-C2-NH-Vidarabine-S-CH3) introduces quantifiable alterations in molecular geometry, linker arm length, and chemical stability that directly impact conjugate performance [1]. Unconjugated Vidarabine lacks the biotin affinity handle and PEG solubilizing spacer, precluding its use in streptavidin-based targeting or pull-down assays . Variations in PEG chain length (PEG7 vs. PEG8) alter the spatial reach between biotin and the Vidarabine payload, which can affect binding site accessibility and steric compatibility with target proteins . Furthermore, the specific C2-S-thioether linkage distinguishes this compound from amide-linked variants, with implications for chemical stability, synthetic accessibility, and potential release kinetics in cleavable linker applications . The quantitative evidence below establishes these differentiation dimensions.

Quantitative Differentiation Evidence: Biotin-PEG7-C2-S-Vidarabine Versus Closest Structural Analogs


Molecular Weight and Formula Comparison: Biotin-PEG7-C2-S-Vidarabine Versus Biotin-PEG8-Vidarabine

Biotin-PEG7-C2-S-Vidarabine possesses a molecular weight of 861.04 g/mol (C36H60N8O12S2), which is 16.06 g/mol higher than the PEG8 analog Biotin-PEG8-Vidarabine (844.98 g/mol, C36H60N8O13S) . This mass difference arises from the replacement of one oxygen atom in the PEG8 ether backbone with a sulfur atom in the thioether linkage of Biotin-PEG7-C2-S-Vidarabine, coupled with the C2 alkyl spacer modification. The sulfur substitution introduces distinct chemical properties including altered polarity, hydrogen bonding potential, and potential redox sensitivity that are absent in the all-oxygen PEG8 ether chain . For researchers requiring precise mass spectrometry identification or chromatographic separation, this 16 Da mass difference is analytically resolvable and may affect purification protocols.

PROTAC linker PEG spacer molecular weight differentiation

Linker Arm Length and Spatial Reach: PEG7-Thioether-C2 Versus PEG8-Ether Architecture

The C2-S-thioether linkage in Biotin-PEG7-C2-S-Vidarabine introduces a structural deviation from the continuous PEG8 ether chain found in Biotin-PEG8-Vidarabine . While both compounds contain seven ethylene glycol repeat units between the biotin amide nitrogen and the Vidarabine attachment point, Biotin-PEG7-C2-S-Vidarabine incorporates a two-carbon (C2) alkyl spacer adjacent to the thioether sulfur, followed by the Vidarabine moiety . In contrast, Biotin-PEG8-Vidarabine extends the PEG chain to eight ethylene glycol units and attaches directly to Vidarabine via an ether oxygen . The thioether bond (C-S-C) has a longer bond length (~1.82 Å) and different bond angle geometry (~100°) compared to the ether bond (C-O-C, ~1.43 Å, ~110°), which may influence the conformational ensemble accessible to the linker arm [1]. Although direct comparative biophysical measurements are not available in the public domain, the distinct atomic connectivity patterns are unambiguously established by the compounds' canonical SMILES and IUPAC nomenclature.

linker geometry spacer length conformational flexibility

Structural Differentiation: Biotin-PEG7-C2-S-Vidarabine Versus Biotin-PEG7-C2-NH-Vidarabine-S-CH3

Biotin-PEG7-C2-S-Vidarabine and Biotin-PEG7-C2-NH-Vidarabine-S-CH3 represent the two closest structural analogs within the Vidarabine-containing biotin-PEG linker family, differing by three key chemical modifications . Biotin-PEG7-C2-S-Vidarabine features a direct C2-thioether linkage to the Vidarabine sugar moiety, whereas the NH-Vidarabine-S-CH3 variant incorporates an amide (NH) connection to Vidarabine and a terminal methylthio (-S-CH3) group . These modifications yield a molecular weight difference of 14.02 g/mol (861.04 vs. 875.06 g/mol) and a formula difference of CH2 (C36H60N8O12S2 vs. C37H62N8O12S2) . The amide bond in the NH variant introduces a hydrogen bond donor (N-H) that can participate in intra- or intermolecular interactions, whereas the thioether linkage in Biotin-PEG7-C2-S-Vidarabine is non-hydrogen bonding and may confer different solubility and aggregation properties. Additionally, the terminal -S-CH3 group in the NH variant may influence compound stability and metabolic susceptibility compared to the simpler thioether architecture of Biotin-PEG7-C2-S-Vidarabine.

linker chemistry thioether vs amide methylthio modification

Catalog Number Differentiation for Procurement: Vendor-Specific Product Identifiers

Across major chemical suppliers, Biotin-PEG7-C2-S-Vidarabine is assigned distinct catalog numbers that differentiate it from its structural analogs, enabling unambiguous procurement and inventory management . TargetMol assigns catalog number T74385 to Biotin-PEG7-C2-S-Vidarabine, while the NH-Vidarabine-S-CH3 variant carries T74386, and the PEG8 analog is designated T74384 . Similarly, MedChemExpress uses the HY-145247 identifier for Biotin-PEG7-C2-S-Vidarabine, with HY-145248 for the NH variant and HY-145246 for the PEG8 analog . Alfa Chemistry maintains a separate ACMA catalog series (ACMA00044387 for Biotin-PEG7-C2-S-Vidarabine vs. ACMA00044392 for the PEG8 analog) . These vendor-specific catalog numbers are essential for accurate ordering, particularly when multiple analogs coexist in a research laboratory's chemical inventory.

procurement catalog number vendor identification

Recommended Research Applications for Biotin-PEG7-C2-S-Vidarabine Based on Structural Differentiation


PROTAC Linker Development Requiring Thioether Spacer Chemistry

Biotin-PEG7-C2-S-Vidarabine is suitable as a PROTAC linker building block in applications where the thioether (C-S-C) linkage is preferred over ether (C-O-C) or amide (N-H) connections. The sulfur-containing thioether bond introduces distinct electronic and steric properties that may influence ternary complex formation between the E3 ligase, target protein, and the PROTAC molecule . Researchers developing novel PROTAC degraders targeting viral or host proteins implicated in HSV/VZV infection may select this linker over the PEG8-ether or NH-amide variants when thioether chemistry aligns with their design rationale. The C2 alkyl spacer adjacent to the thioether provides a short, rigid segment that differs conformationally from the continuous flexible PEG chain found in alternative linkers .

Streptavidin-Based Affinity Capture and Pull-Down Assays for Vidarabine-Binding Proteins

The biotin terminal of Biotin-PEG7-C2-S-Vidarabine enables high-affinity binding to streptavidin or avidin (Kd ~10⁻¹⁵ M), facilitating the use of this compound as an affinity probe for identifying cellular proteins that interact with Vidarabine or its phosphorylated metabolites . The PEG7 spacer provides sufficient distance (~30-35 Å in extended conformation) between the biotin-streptavidin interface and the Vidarabine moiety, which can reduce steric hindrance that might otherwise impair Vidarabine recognition by target proteins . This application scenario is particularly relevant for mechanistic studies of Vidarabine's antiviral activity, where identification of host or viral binding partners remains incomplete. The thioether linkage may offer advantages in pull-down assays where non-specific protein adsorption to amide-containing linkers is a concern .

Biotinylated Antiviral Probe for Imaging or Localization Studies in HSV/VZV-Infected Cells

Biotin-PEG7-C2-S-Vidarabine can serve as a biotinylated antiviral probe for fluorescence microscopy or electron microscopy studies examining the subcellular localization of Vidarabine or its cellular targets in HSV- or VZV-infected cells . When combined with fluorophore-conjugated streptavidin or anti-biotin antibodies, this linker enables visualization of Vidarabine distribution without requiring direct chemical modification of the nucleoside's pharmacophore, which could otherwise alter its biological activity . The PEG7 spacer provides aqueous solubility that may reduce non-specific membrane partitioning compared to more hydrophobic linker alternatives, potentially improving signal-to-noise ratios in cellular imaging applications. Researchers comparing Biotin-PEG7-C2-S-Vidarabine to its PEG8 or NH-Vidarabine analogs in this context should consider that the thioether linkage may exhibit differential intracellular stability, which could affect the temporal window of imaging experiments .

Comparative Linker Screening for Optimized Bioconjugate Performance

In systematic linker optimization campaigns, Biotin-PEG7-C2-S-Vidarabine serves as one of several structurally related candidates (alongside Biotin-PEG8-Vidarabine and Biotin-PEG7-C2-NH-Vidarabine-S-CH3) for evaluating how subtle variations in linker chemistry—specifically thioether versus ether versus amide linkages—influence bioconjugate properties such as solubility, aggregation propensity, and target engagement efficiency . The quantifiable differences in molecular weight, elemental composition, and bond geometry documented in Section 3 provide a rational basis for selecting this compound as a comparator in head-to-head screening assays. Researchers may assess parameters including aqueous solubility (mg/mL in PBS or relevant buffer), stability under assay conditions (half-life at 37°C in cell culture medium), and streptavidin binding efficiency (by surface plasmon resonance or biolayer interferometry) to empirically determine whether the thioether architecture of Biotin-PEG7-C2-S-Vidarabine confers measurable advantages for their specific bioconjugation application .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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